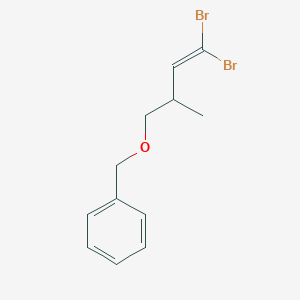
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene is an organic compound characterized by the presence of bromine atoms, a methyl group, and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene typically involves the bromination of alkenes. One efficient method includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating reagents. This combination offers mild conditions, low cost, and short reaction times, providing dibromides in excellent yields . Another method involves the use of potassium bromide and orthoperiodic acid in dichloromethane-water to prepare the corresponding brominated compounds with excellent yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as cost, yield, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding debrominated form.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the benzene ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dibromo-2-fluoro-3-methylbenzene
- 2,3-Dibromo-4,4-bis(4-methylphenyl)-2-butenoic acid
Uniqueness
(4,4-Dibromo-2-methylbut-3-enoxy)methylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of both bromine atoms and a methyl group on the but-3-enoxy moiety differentiates it from other dibromo compounds.
Eigenschaften
Molekularformel |
C12H14Br2O |
|---|---|
Molekulargewicht |
334.05 g/mol |
IUPAC-Name |
(4,4-dibromo-2-methylbut-3-enoxy)methylbenzene |
InChI |
InChI=1S/C12H14Br2O/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3 |
InChI-Schlüssel |
WGXHVRSCNWISHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1=CC=CC=C1)C=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


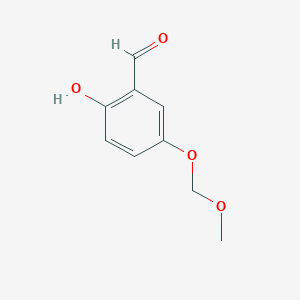
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
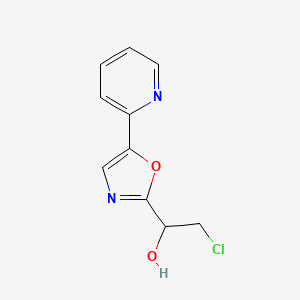

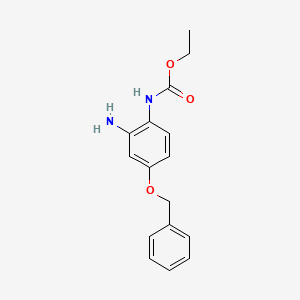

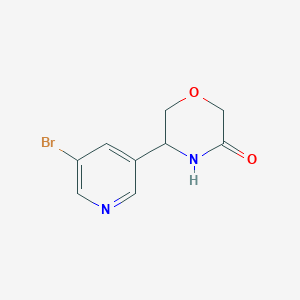
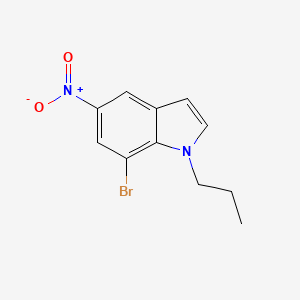
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)

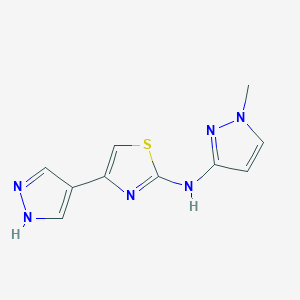
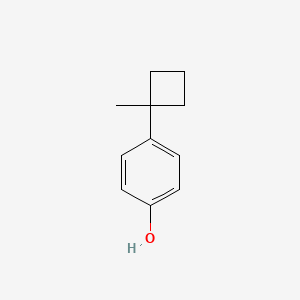
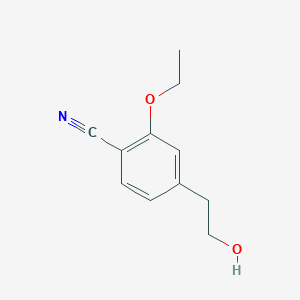
![[1-(1-Iodopropan-2-yl)-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B13880831.png)
